Fluvastatin sodium hydrate

Pharmacokinetics Oral Absorption Bioavailability

Standard statins metabolized by CYP3A4 (e.g., atorvastatin) confound research when combined with CYP3A4 inhibitors. Fluvastatin sodium hydrate solves this via exclusive CYP2C9 metabolism. - Pharmacokinetic differentiator: No significant interaction with CYP3A4 modulators (ketoconazole, ritonavir). - Ideal for renal impairment/organ transplant studies: Minimal AUC increase (1.2-fold). - Fully synthetic, logP 3.2934; upregulates PGI2/NO for vascular biology research. - Supplied with COA, MSDS, and batch-specific HPLC purity data.

Molecular Formula C24H27FNNaO5
Molecular Weight 451.5 g/mol
Cat. No. B12044414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin sodium hydrate
Molecular FormulaC24H27FNNaO5
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]
InChIInChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m1../s1
InChIKeyKKEMYLLTGGQWCE-PMRANXHDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvastatin Sodium Hydrate: Core Properties & Specifications


Fluvastatin sodium hydrate is a first-generation, fully synthetic competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is characterized as a relatively hydrophilic statin with a logP of 3.2934, which distinguishes its tissue permeability profile from more lipophilic class members . The compound is used therapeutically to lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) [1]. As a fully synthetic molecule, its structure and properties differ from those of semi-synthetic or naturally derived statins.

HMG-CoA reductase inhibition studies
CYP2C9-mediated metabolism research
Hydrophilic statin for tissue distribution studies

Fluvastatin Sodium Hydrate: Substitution Limitations


Although all statins share a common mechanism of action, their clinical interchangeability is invalidated by significant differences in pharmacokinetic properties, particularly their primary metabolic pathways and susceptibility to drug-drug interactions. Fluvastatin's unique reliance on the cytochrome P450 2C9 (CYP2C9) isoenzyme for its metabolism is a critical differentiator, whereas many widely prescribed statins like simvastatin and atorvastatin are metabolized primarily by CYP3A4 [1]. This fundamental divergence means that a direct substitution can lead to either a loss of efficacy or an increased risk of toxicity due to different interaction profiles with common co-medications, underscoring the need for compound-specific selection rather than class-based substitution.

Attribute
Fluvastatin
Typical Statins (CYP3A4)
Primary Metabolic Pathway
CYP2C9 (predominant)
CYP3A4 (simvastatin, atorvastatin, lovastatin)
CYP3A4 Inhibitor Interaction
Reported minimal impact on exposure
May substantially increase plasma levels; risk of confounding

Fluvastatin Sodium Hydrate: Comparative Evidence vs. Key Statins


Superior Oral Bioavailability vs. Lipophilic Statins

Fluvastatin exhibits a substantially higher oral bioavailability compared to several key analogs. This is a direct consequence of its relatively hydrophilic nature, which facilitates extensive absorption from the gastrointestinal tract [1]. In contrast, the low bioavailability of other statins is often attributed to extensive first-pass metabolism in the liver or gut wall.

Oral Bioavailability
Head-to-head
Fluvastatin 30%
Lovastatin / Simvastatin ~5%
~6-fold higher reported bioavailability
Reported oral exposure context; may support exposure modeling
Hydrophilicity-related absorption
Pharmacokinetics Oral Absorption Bioavailability

Reduced CYP3A4-Mediated Drug Interactions

Fluvastatin's metabolism is primarily dependent on the CYP2C9 isoenzyme (~75%), with minimal contribution from CYP3A4 (~20%) and CYP2C8 (~5%) [1]. This is in stark contrast to simvastatin, lovastatin, and atorvastatin, which are major substrates for CYP3A4 [2]. As a result, co-administration of fluvastatin with strong CYP3A4 inhibitors like itraconazole and erythromycin has a clinically minimal impact on its bioavailability, whereas the plasma concentrations of simvastatin or atorvastatin can increase dramatically, elevating the risk of myopathy.

CYP3A4 Interaction Risk
Reported
Fluvastatin CYP2C9
Simvastatin / Atorvastatin CYP3A4
Reported lower interaction potential with CYP3A4 inhibitors
Supports CYP3A4 confounder-controlled study designs
In vitro and clinical PK studies
Drug-Drug Interaction CYP450 Metabolism Pharmacokinetics

Favorable Safety Profile with Cyclosporine

Fluvastatin demonstrates a markedly lower risk of causing myopathy or rhabdomyolysis when combined with cyclosporine, a critical consideration in transplant recipients. A review of drug-drug interaction (DDI) case reports found 6 reported DDIs for the cyclosporine-fluvastatin combination, whereas the cyclosporine-simvastatin and cyclosporine-lovastatin combinations are associated with a higher frequency and severity of adverse reactions [1]. Fluvastatin's bioavailability is increased approximately 2-fold in patients on cyclosporine, an effect that is deemed clinically manageable, allowing for safe co-administration with dose adjustment and monitoring [2].

Cyclosporine DDI Profile
Head-to-head
Fluvastatin 6 DDI cases
Simvastatin / Lovastatin Higher frequency
AUC increased ~2-fold; lower reported interaction frequency
Reported tolerability endpoint context with cyclosporine
Dose adjustment and monitoring may be required
Transplantation Immunosuppression Drug Interaction

Endothelial Pleiotropic Effects vs. Simvastatin

While both are statins, fluvastatin and simvastatin exert opposite effects on the prostacyclin (PGI2) pathway in human vascular endothelial cells. At clinically relevant concentrations, fluvastatin upregulates prostacyclin synthase, leading to increased production of the vasodilatory and anti-thrombotic PGI2. Conversely, simvastatin decreased PGI2 production and increased urinary thromboxane A2 levels, a potent vasoconstrictor and platelet aggregator, potentially shifting the balance toward a pro-thrombotic state [1].

Endothelial PGI2 Modulation
Head-to-head
Fluvastatin ↑ PGI2
Simvastatin ↓ PGI2, ↑ TXA2
Opposite directional effects on prostacyclin
Endothelial mediator response context differs
In vitro endothelial cell studies
Pleiotropic Effects Endothelial Function Cardiovascular Research

Minimal Renal Impact on Pharmacokinetics

The disposition of fluvastatin is largely unaffected by renal function due to its extensive hepatic metabolism and primarily biliary/fecal excretion (~90-95%) [REFS-1, REFS-2]. In patients with moderate to severe renal impairment (CrCl 10-40 mL/min), the AUC of a 40 mg dose increased only by a factor of 1.2-fold compared to healthy volunteers [1]. In contrast, pravastatin, which has a significant renal elimination fraction (20%), requires more careful dose adjustment in renal impairment [3].

Renal Impact on PK
Reported
Fluvastatin (renal impairment) AUC 1.2×
Pravastatin 20% renal elimination
Minimal accumulation in renal impairment
Renal impairment exposure context; supports model stability
Biliary/fecal excretion predominant
Pharmacokinetics Renal Impairment Metabolism

Fluvastatin Sodium Hydrate: Research & Industrial Applications


CYP3A4-Mediated Drug Interaction Studies

Fluvastatin sodium hydrate is the preferred statin for experimental protocols where a lipid-lowering effect is required alongside known CYP3A4 inhibitors or inducers. Because its metabolism is primarily via CYP2C9, it avoids the large, confounding pharmacokinetic interactions seen with CYP3A4-substrate statins (e.g., simvastatin, atorvastatin) when used with agents like ketoconazole or ritonavir [REFS-1, REFS-2]. This allows for cleaner interpretation of the inhibitor's primary pharmacodynamic effects.

Statin Pleiotropy & Endothelial Function

Due to its demonstrated and unique favorable effects on endothelial vasoactive mediators (e.g., upregulation of PGI2 and nitric oxide) in contrast to simvastatin, fluvastatin is the compound of choice for research focused on cholesterol-independent vascular biology [1]. It serves as a critical tool to dissect the specific, non-lipid-lowering mechanisms by which statins can modulate vascular tone, inflammation, and thrombotic risk.

Lipid Management in Renal Impairment & Transplantation

Fluvastatin's pharmacokinetic stability in renal impairment (minimal 1.2-fold AUC increase) and its manageable interaction profile with cyclosporine make it the optimal selection for in vivo studies involving chronic kidney disease or organ transplantation [REFS-1, REFS-2]. Its predictable exposure profile simplifies study design and reduces variability, avoiding the confounding toxicity and PK changes associated with other statins in these complex biological systems.

Application
Selection Property
Validation Focus
CYP3A4 drug-interaction research
CYP2C9-predominant metabolism
CYP3A4 confounder-controlled study design
Endothelial function & pleiotropy studies
PGI2 upregulation and endothelial mediator profile
Non-lipid-lowering endothelial response endpoints
Renal impairment & transplantation models
Minimal renal clearance & cyclosporine interaction profile
Exposure stability & tolerability endpoints

Technical Documentation Hub

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22 linked technical documents
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